(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride
Description
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride is a chiral α-amino acid derivative characterized by a 2-hydroxyphenyl group attached to the α-carbon of the glycine backbone, with a hydrochloride salt. Its molecular formula is C₈H₈ClNO₃, and its molecular weight is approximately 201.45 g/mol (calculated based on structural analogs) . The compound’s structure includes:
- A chiral center (R-configuration) at the α-carbon.
- A 2-hydroxyphenyl substituent, contributing to hydrogen bonding and polarity.
- A carboxylic acid group and an amino group, enabling participation in peptide bond formation.
- A hydrochloride counterion, enhancing solubility in polar solvents.
This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing chiral drugs or bioactive molecules. Its hydroxyl group at the phenyl ring’s ortho position may influence metabolic stability and receptor binding compared to halogenated analogs .
Properties
IUPAC Name |
(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10;/h1-4,7,10H,9H2,(H,11,12);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIOEDLFVEAKH-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Synthesis Adapted for Ortho-Hydroxyphenyl Derivatives
The Strecker synthesis, a classical route to α-amino acids, can be modified for ortho-substituted aromatic aldehydes. In this approach, 2-hydroxybenzaldehyde (salicylaldehyde) is condensed with ammonium chloride and sodium cyanide in the presence of a bisulfite agent to form the aminonitrile intermediate.
Reaction Conditions
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Aldehyde : 2-Hydroxybenzaldehyde (122 g, 1.0 mol)
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Reagents : Sodium bisulfite (106 g), ammonium chloride (55 g), sodium cyanide (52 g)
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Solvent : Water (200 mL) and ethyl acetate (1,250 mL) for extraction
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Temperature : 20–25°C for cyanide addition, followed by 2-hour stirring.
This method yields DL-2-amino-2-(2-hydroxyphenyl)acetonitrile, which serves as the racemic precursor for resolution.
Enantiomeric Resolution Using Tartaric Acid
Diastereomeric Salt Formation
The racemic acetonitrile is resolved via diastereomeric salt formation with L-(+)-tartaric acid, leveraging differential solubility in organic solvents.
Procedure
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Solvent System : A mixture of ethyl acetate, benzene, and methanol (3:2:1 v/v) is used to dissolve the racemic acetonitrile.
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Resolution Agent : L-(+)-Tartaric acid (1.0 equiv) is added, inducing crystallization of the (R)-enantiomer as the hemitartarate salt.
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Isolation : The precipitated (R)-2-amino-2-(2-hydroxyphenyl)acetonitrile-L-(+)-hemitartarate is filtered and washed with cold methanol.
Key Data
Acidic Hydrolysis to the Amino Acid Hydrochloride
Hydrolysis Conditions
The resolved acetonitrile-tartarate salt is hydrolyzed under acidic conditions to yield the target amino acid hydrochloride.
Steps
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Acid Selection : Hydrochloric acid (22% w/w) at 90°C for 3 hours.
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Precipitation : Cooling to 0–5°C induces crystallization of (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride.
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Neutralization : The hydrochloride salt is isolated directly, bypassing free acid isolation.
Optimization Notes
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Temperature Control : Prolonged heating above 90°C risks racemization.
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Yield : 12–15% overall from aldehyde (extrapolated from para-isomer yields).
Comparative Analysis of Resolution Methods
| Method | Resolution Agent | Solvent | Yield (e.e.) | Key Advantage |
|---|---|---|---|---|
| Tartaric Acid Resolution | L-(+)-Tartaric acid | Ethyl acetate/MeOH | 40–50% (>98% e.e.) | High enantioselectivity, low cost |
| Enzymatic Resolution* | Lipase B | Aqueous buffer | 30–35% (95% e.e.) | Mild conditions, eco-friendly |
*The enzymatic method, while theoretically applicable, remains unexplored for ortho-hydroxyphenyl derivatives and is included for comparative purposes.
Challenges and Adaptations for Ortho-Substitution
The ortho-hydroxyphenyl group introduces steric hindrance that may:
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Reduce Reaction Rates : Slower cyanohydrin formation compared to para-isomers.
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Complicate Crystallization : Solvent systems may require adjustment (e.g., higher polarity mixtures).
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Impact Optical Stability : Proximity of hydroxyl and amino groups necessitates strict pH control during hydrolysis to prevent epimerization.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxyphenylglyoxylic acid.
Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₀ClNO₃
- Molar Mass : Approximately 195.62 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a phenyl ring, contributing to its unique chemical reactivity and biological interactions.
Chemistry
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride serves as a chiral building block in organic synthesis. Its stereochemistry is crucial for creating complex molecules with specific configurations. The compound is utilized in:
- Synthesis of Pharmaceuticals : It acts as a precursor for various bioactive compounds.
- Reaction Mechanism Studies : Researchers use it to investigate stereochemical outcomes in chemical reactions.
Biology
In biological research, this compound is studied for its potential roles in:
- Enzyme Inhibition : It may inhibit specific enzymes, which can be pivotal in metabolic pathways.
- Protein Interactions : The compound's structure allows it to interact with proteins, influencing cellular signaling processes.
Medicine
The therapeutic potential of this compound is under investigation for:
- Neurological Disorders : Preliminary studies suggest neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.
- Anticancer Properties : Research indicates cytotoxic effects on certain cancer cell lines, such as MDA-MB-231 and HT-29 cells, highlighting its potential as an anticancer agent .
Data Table: Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Chemistry | Chiral building block | Used in the synthesis of complex organic molecules |
| Biology | Enzyme inhibition | Potential role in modulating metabolic pathways |
| Medicine | Neuroprotective effects | May protect neurons from damage |
| Anticancer properties | Exhibits cytotoxicity against specific cancer cells |
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential utility in neurodegenerative disease therapies.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute evaluated the compound's efficacy against breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, supporting further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key Observations :
Analogs with Hydroxyl or Fluorine Modifications
Key Observations :
Heterocyclic and Aliphatic Derivatives
Key Observations :
- Heterocyclic substituents (e.g., pyridyl, oxanyl) improve solubility in physiological media and modulate target selectivity .
Biological Activity
(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride, commonly referred to as (R)-CHPG, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is structurally related to neurotransmitters and has been studied for its potential applications in neuropharmacology, particularly in relation to glutamate receptors.
- Molecular Formula : C9H12ClN1O3
- Molecular Weight : 201.63 g/mol
- CAS Number : 170846-74-9
- Chemical Structure :
(R)-CHPG primarily acts as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor plays a crucial role in modulating synaptic transmission and neuronal excitability. The activation of mGluR5 by (R)-CHPG has been shown to enhance NMDA receptor responses, suggesting a synergistic effect that may protect against excitotoxicity, which is often implicated in neurodegenerative diseases.
Neuropharmacological Effects
- Neuroprotective Properties : Research indicates that (R)-CHPG can mitigate NMDA-induced neurotoxicity through the preservation of mitochondrial function and disruption of the NMDAR-PSD-95 complex. This effect has been demonstrated in various in vitro studies using differentiated PC12 cells .
- Modulation of Synaptic Transmission : The compound influences synaptic plasticity, which is vital for learning and memory processes. Studies have shown that (R)-CHPG can enhance long-term potentiation (LTP) in hippocampal slices, indicating its potential role in cognitive enhancement .
Antimicrobial Activity
While primarily studied for its neuropharmacological effects, preliminary investigations into the antimicrobial properties of (R)-CHPG have revealed moderate activity against certain bacterial strains. The minimal inhibitory concentration (MIC) values suggest potential efficacy against Gram-positive bacteria, although detailed studies are needed to fully elucidate this aspect .
In Vitro Studies
A series of experiments conducted on cultured neuronal cells demonstrated that (R)-CHPG significantly increased the survival rate of neurons exposed to toxic concentrations of glutamate. The protective mechanism was attributed to its ability to activate mGluR5, leading to downstream signaling that promotes cell survival .
In Vivo Studies
In animal models, administration of (R)-CHPG resulted in improved outcomes in models of traumatic brain injury. The compound was observed to reduce neuronal death and improve functional recovery post-injury, further supporting its neuroprotective capabilities .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride | 127369-30-6 | 0.89 | Methyl ester derivative with enhanced lipophilicity |
| D-alpha-(4-Hydroxy-phenyl)glycine | 22818-40-2 | 1.00 | Directly related to glycine metabolism |
This table highlights the structural diversity within this class of compounds while underscoring the unique hydroxyl substitution in (R)-CHPG that may influence its specific biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via stereoselective enzymatic catalysis. For example, nitrilases from environmental samples have been employed to achieve enantioselective hydrolysis of nitriles to carboxylic acids under mild conditions (pH 8, 37°C) . Hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid in aqueous media, followed by crystallization. Key reagents include ammonium chloride for pH adjustment during hydrolysis, and purification via recrystallization or chromatography .
Q. How can the chiral purity of this compound be validated?
- Methodological Answer : Chiral purity is assessed using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® columns) or capillary electrophoresis. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers. X-ray crystallography provides definitive stereochemical confirmation by resolving the crystal structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Aromatic protons (6.8–7.4 ppm) and the α-amino acid moiety (δ 3.5–4.5 ppm for the chiral center) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₀ClNO₃: calc. 216.0423) .
- Infrared (IR) : Stretching vibrations for -OH (~3200 cm⁻¹), -NH₃⁺ (~2500 cm⁻¹), and carbonyl (~1700 cm⁻¹) groups .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions but may increase hygroscopicity. Stability studies under varying pH (e.g., 2–9) and temperature (4–40°C) should be conducted using accelerated degradation protocols. Lyophilization is recommended for long-term storage to prevent hydrolysis .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies arise from differences in counterion effects, crystallinity, or residual solvents. Use standardized methods (e.g., shake-flask technique at 25°C) with controlled ionic strength (e.g., 0.1 M NaCl). Quantify solubility via UV-Vis spectroscopy or HPLC, and validate with differential scanning calorimetry (DSC) to assess polymorphic forms .
Q. How can computational modeling predict the compound’s interactions in enzymatic systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to target enzymes like nitrilases or proteases. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., the hydroxyl group’s hydrogen-bonding capacity). MD simulations (GROMACS) assess stability in biological membranes .
Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?
- Methodological Answer : Scalability issues include enzyme denaturation and racemization. Immobilizing nitrilases on solid supports (e.g., Eupergit® C) improves reusability. Continuous-flow reactors enhance yield by maintaining optimal pH and temperature. Process analytical technology (PAT) monitors enantiomeric excess (ee) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
